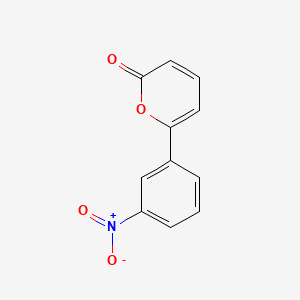

6-(3-nitrophenyl)-2H-pyran-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-nitrophenyl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11-6-2-5-10(16-11)8-3-1-4-9(7-8)12(14)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIGUVVZWLLPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 3 Nitrophenyl 2h Pyran 2 One and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the 2H-Pyran-2-one System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com For the 2H-pyran-2-one system, a primary disconnection strategy involves breaking the ring at the ester linkage (C2-O1) and the C3-C4 bond. This approach identifies key synthons that can be assembled through well-established chemical reactions.

A common retrosynthetic pathway for a generic 2H-pyran-2-one involves a disconnection that leads back to a 1,5-dicarbonyl compound or a related precursor. This intermediate can then be formed through the condensation of an enolate with an α,β-unsaturated carbonyl compound. Another key strategy is the disconnection of the C5-C6 and C2-O1 bonds, which points towards a reaction between a three-carbon nucleophile and a suitable electrophile. acs.org

Specifically for 6-substituted-2H-pyran-2-ones, a logical disconnection is between the C6 of the pyran ring and the substituent. This suggests a convergent synthesis where the pyran-2-one core and the substituent-bearing fragment are prepared separately and then joined in a later step. nih.gov

Classical and Modern Approaches to the Pyran-2-one Core Synthesis

The construction of the 2H-pyran-2-one core can be achieved through various synthetic methods, ranging from classical condensation and cyclization reactions to modern catalytic processes. umich.eduresearchgate.netnih.govorgsyn.org

Condensation Reactions and Cyclization Strategies

Condensation reactions are a cornerstone of pyran-2-one synthesis. A prevalent method is the Knoevenagel condensation of a 1,3-dicarbonyl compound with an enal, which generates a 1-oxatriene intermediate that subsequently undergoes a 6π-electrocyclization to form the 2H-pyran ring. nih.gov This tandem process can be considered a formal [3+3] cycloaddition. nih.gov Various catalysts, including amines like pyrrolidine, can facilitate this reaction. nih.gov The reaction can even be performed in water, offering a greener alternative. nih.govnih.gov

Another classical approach involves the pyrolysis of coumalic acid or its salts. orgsyn.org Reductive cyclization of 5-hydroxy-2-pentynoic acid derivatives also yields the related 5,6-dihydro-2H-pyran-2-one, which can be further oxidized to the desired 2H-pyran-2-one. orgsyn.org

Intramolecular cyclization of 5-hydroxyketones is another common and effective strategy for constructing the pyran ring. nih.gov Furthermore, base-promoted domino reactions involving intermediates like α,β-unsaturated ketones and active methylene (B1212753) compounds can lead to highly functionalized 2H-pyranones. acs.org

| Reaction Type | Key Intermediates | Advantages | References |

| Knoevenagel Condensation/Electrocyclization | 1,3-dicarbonyls, enals, 1-oxatrienes | Versatile, formal [3+3] cycloaddition | nih.gov |

| Pyrolysis | Coumalic acid and its salts | Direct route to the core structure | orgsyn.org |

| Reductive Cyclization | 5-hydroxy-2-pentynoic acid derivatives | Access to dihydro-pyranones | orgsyn.org |

| Intramolecular Cyclization | 5-hydroxyketones | Common and effective | nih.gov |

| Domino Reactions | α,β-unsaturated ketones, active methylene compounds | Access to highly functionalized pyranones | acs.org |

Ring-Closing Metathesis in Pyran-2-one Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including heterocycles like pyrans. organic-chemistry.orgwikipedia.org RCM utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular reaction of two terminal alkenes, forming a cyclic alkene and releasing ethylene. organic-chemistry.orgwikipedia.org

In the context of pyran-2-one synthesis, RCM can be applied to appropriately substituted diene precursors. For instance, a diene-containing ester can undergo RCM to form a 5,6-dihydro-2H-pyran-2-one ring. Subsequent oxidation can then introduce the C3-C4 double bond to yield the final 2H-pyran-2-one. The choice of catalyst generation (first or second generation Grubbs' or Hoveyda-Grubbs catalysts) can influence the reaction's efficiency and functional group tolerance. organic-chemistry.orgbeilstein-journals.org While highly effective for many ring systems, the application of RCM to generate the 2H-pyran-2-one core directly from an acyclic precursor is less common than condensation methods but offers a valuable alternative for specific substitution patterns. nih.govresearchgate.net

| Catalyst Type | Precursor Structure | Key Features | References |

| Grubbs' Catalysts (1st & 2nd Gen) | Acyclic diene esters | Forms cyclic alkenes, releases ethylene | organic-chemistry.orgwikipedia.org |

| Hoveyda-Grubbs Catalysts | Acyclic diene esters | Increased stability and functional group tolerance | organic-chemistry.org |

Targeted Synthesis of 6-(3-nitrophenyl)-2H-pyran-2-one

The synthesis of the specific target molecule, this compound, requires a strategy that allows for the precise installation of the 3-nitrophenyl group at the C6 position of the pyran-2-one ring.

Precursor Synthesis and Regioselective Functional Group Transformations

The synthesis of precursors for 6-substituted pyran-2-ones often involves the construction of a linear chain that already contains the necessary carbon skeleton and functional groups for cyclization. For a 6-aryl substituted pyran-2-one, a common precursor is a β-keto ester or a related 1,3-dicarbonyl compound that can be condensed with a cinnamaldehyde (B126680) derivative.

In the case of this compound, a suitable precursor would be an activated carbonyl compound that can react with 3-nitro-cinnamaldehyde. For example, the reaction of ethyl acetoacetate (B1235776) with 3-nitro-cinnamaldehyde in the presence of a base would lead to an intermediate that, upon cyclization and dehydration, could form the desired product.

Regioselective transformations are crucial. For instance, if starting from a pre-formed pyran-2-one, electrophilic substitution reactions like nitration tend to occur at the C3 and C5 positions, making this a less direct route for C6-functionalization. clockss.org Therefore, building the ring with the C6 substituent already in place is generally a more efficient strategy.

Coupling Reactions for the Incorporation of the Nitrophenyl Moiety

Transition metal-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon bonds, including the attachment of aryl groups to heterocyclic cores. organic-chemistry.orgyoutube.com Reactions like the Suzuki, Stille, or Heck couplings are widely used for this purpose.

For the synthesis of this compound, a Suzuki coupling reaction could be employed. mdpi.com This would involve the reaction of a 6-halo-2H-pyran-2-one (e.g., 6-bromo-2H-pyran-2-one) with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. The success of such a coupling would depend on the stability of the 6-halo-pyranone precursor and the optimization of the reaction conditions to favor the cross-coupling over potential side reactions.

Alternatively, a Negishi coupling using an organozinc reagent or a Stille coupling with an organotin reagent could also be considered. The choice of coupling reaction often depends on the availability of the starting materials and the functional group tolerance of the specific catalytic system. The electronic nature of the aryl ring, including the presence of an electron-withdrawing nitro group, can influence the reaction's efficiency. acs.org

| Coupling Reaction | Pyran-2-one Precursor | Arylating Agent | Catalyst System | References |

| Suzuki Coupling | 6-halo-2H-pyran-2-one | 3-nitrophenylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4) and base | mdpi.com |

| Stille Coupling | 6-halo-2H-pyran-2-one | 3-nitrophenyltrialkylstannane | Palladium catalyst | organic-chemistry.org |

| Heck Coupling | 2H-pyran-2-one | 3-nitro-iodobenzene | Palladium catalyst and base | organic-chemistry.org |

Advanced Catalytic Approaches in 2H-Pyran-2-one Synthesis

Recent progress in synthetic organic chemistry has led to the development of powerful catalytic systems that facilitate the construction of the 2H-pyran-2-one ring system with high degrees of control and efficiency. These methods are broadly categorized into transition-metal catalyzed reactions and organocatalytic transformations, each offering unique advantages in terms of substrate scope and reaction mechanism.

Transition-metal catalysis provides a robust platform for the synthesis of 2H-pyran-2-ones through annulation reactions, which involve the formation of a ring from two or more components. These reactions often proceed via the activation of otherwise inert C-H bonds, offering an atom-economical route to complex heterocyclic structures. researchgate.netnih.gov

A notable strategy involves the transition metal-catalyzed carbene insertion to activate sp2 C-H bonds. researchgate.netrsc.org For instance, rhodium(III) and iridium(III) have been effectively used to catalyze C-H functionalizations, enabling the construction of various heterocyclic frameworks. researchgate.net Palladium catalysts are also widely employed in annulation reactions. For example, Pd(TFA)₂ has been used in aerobic [4+1] annulation for the synthesis of pyrroles, a strategy whose principles can be extended to oxygen heterocycles. mdpi.com These methods often utilize directing groups to achieve high regioselectivity in C-H activation. researchgate.netrsc.org The general approach involves the coordination of the metal to a directing group on one of the substrates, followed by C-H activation and subsequent annulation with a coupling partner. While specific examples leading directly to this compound are not prevalent in the reviewed literature, the synthesis of various α-pyrones using this methodology demonstrates its potential. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Examples of Transition-Metal Catalyzed Annulation Reactions for Pyranone Synthesis

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Key Features |

| Rh(III) | cis-Stilbene Acids | Sulfoxonium Ylides | α-Pyrones | C(sp2)-H activation, high atom economy. researchgate.netrsc.org |

| Pd(TFA)₂ | α-Alkenyl-dicarbonyls | Primary Amines | Pyrroles (related heterocycle) | Aerobic [4+1] annulation, cascade reaction. mdpi.com |

| Ag(I) | Propargyl Vinyl Ethers | - | 2H-Pyrans | Catalyzed propargyl-Claisen rearrangement followed by electrocyclization. organic-chemistry.org |

This table presents examples of catalytic systems applicable to the synthesis of pyranone and related heterocyclic cores.

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of 2H-pyran-2-ones, aligning with the principles of green chemistry. nih.gov Among organocatalysts, N-Heterocyclic Carbenes (NHCs) have gained prominence for their unique ability to generate highly reactive intermediates from simple starting materials. nih.govresearchgate.net

NHC catalysis has revolutionized the synthesis of 2-pyrones by providing efficient and selective methods for their construction. nih.govresearchgate.net A widely used strategy is the NHC-catalyzed [3+3] annulation of alkynyl esters with enolizable ketones. nih.govacs.orgorganic-chemistry.org In this process, the NHC catalyst activates the alkynyl ester to form a key α,β-unsaturated acyl azolium intermediate. nih.govresearchgate.net This intermediate then reacts with an enolizable ketone, such as a β-ketoester, in a formal [3+3] cycloaddition to furnish the functionalized 2H-pyran-2-one ring system. researchgate.netnih.govacs.org This protocol is characterized by its mild, metal-free conditions, broad substrate scope, and high regioselectivity. nih.govorganic-chemistry.org To synthesize this compound via this route, a β-ketoester bearing a 3-nitrophenyl group would be a suitable starting material.

The reaction conditions for NHC-catalyzed annulations are typically optimized with respect to the choice of NHC precatalyst, base, and solvent. For example, studies have shown that using Cs₂CO₃ as the base in acetonitrile (B52724) (CH₃CN) as the solvent can lead to excellent yields. organic-chemistry.org

Table 2: N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation for 2H-Pyran-2-one Synthesis

| NHC Precatalyst | Base | Solvent | Substrate 1 (Alkynyl Ester) | Substrate 2 (Enolizable Ketone) | Yield | Reference |

| IMes·HCl | Cs₂CO₃ | CH₃CN | Ethyl 2-butynoate | Ethyl benzoylacetate | 93% | organic-chemistry.org |

| Thiazolium-based | DBU | Toluene | Various Ynones | Various β-keto esters | up to 95% | researchgate.net |

| Triazolium-based | nBu₄NOAc | Toluene | Various Ynals | Cyclic 1,3-diones | Good | nih.gov |

This table showcases representative examples of NHC-catalyzed annulation reactions, demonstrating the versatility of the method.

Besides NHCs, other organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) have been employed. For instance, a DMAP-catalyzed [3+3] annulation of cyclopropenones with α-bromoketones provides a transition-metal-free route to 2-pyrones. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. youtube.comnih.gov The synthesis of this compound can be made more sustainable by adopting these principles.

A key aspect of green synthesis is the use of environmentally benign solvents. Water is considered the ultimate green solvent, and methodologies have been developed for the synthesis of 2H-pyrans in aqueous media. youtube.comnih.gov For example, Knoevenagel condensation followed by electrocyclization to form pyranocoumarins and related structures has been successfully performed in water at elevated temperatures. nih.gov Bio-based solvents, derived from renewable feedstocks, also represent a promising alternative to hazardous organic solvents. youtube.comnih.gov

The development of reusable and sustainable catalysts is another cornerstone of green chemistry. nih.gov Polymer-supported catalysts, for instance, offer a cost-effective and sustainable option as they can be easily recovered and reused. researchgate.net A polymer-supported DMAP catalyst has been developed for the one-pot synthesis of diversely substituted α-pyrones. researchgate.net Similarly, heterogeneous catalysts, which can be easily separated from the reaction mixture, are advantageous for industrial applications. nih.gov Various metal oxide nanomaterials have been investigated as sustainable, recyclable catalysts for constructing bioactive pyran derivatives through multicomponent reactions (MCRs). nih.gov MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and associated waste. nih.gov

Furthermore, sourcing starting materials from renewable feedstocks is a critical goal. youtube.com There is growing interest in synthesizing pyrone moieties from C6 aldaric acids, such as mucic acid and glucaric acid, which are derived from biomass. researchgate.net While this approach has been demonstrated for specific pyrone derivatives, its application to more complex structures like this compound remains an area for future research.

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often uses hazardous, volatile organic compounds (VOCs). | Employs water, supercritical CO₂, or bio-based solvents. youtube.com |

| Catalysts | May use stoichiometric reagents or toxic heavy metals. youtube.com | Utilizes recyclable catalysts (e.g., polymer-supported researchgate.net), heterogeneous catalysts nih.gov, or enzymes. youtube.com |

| Atom Economy | Often low due to multi-step processes and protecting groups. youtube.com | High, especially in multicomponent reactions (MCRs) and cascade reactions. nih.gov |

| Starting Materials | Typically petroleum-based. youtube.com | Sourced from renewable feedstocks like biomass and aldaric acids. researchgate.net |

| Energy | May require harsh conditions (high temperature/pressure). | Often proceeds under milder reaction conditions. nih.gov |

Reaction Mechanisms and Chemical Reactivity of 6 3 Nitrophenyl 2h Pyran 2 One

Electrophilic and Nucleophilic Behavior of the 2H-Pyran-2-one Ring System

The 2H-pyran-2-one ring system exhibits both electrophilic and nucleophilic characteristics, making it a versatile scaffold in organic synthesis. researchgate.netresearchgate.net The electrophilic nature of the ring is attributed to the presence of the carbonyl group and the conjugated double bonds, which create electron-deficient centers susceptible to nucleophilic attack. researchgate.netumich.edu Key electrophilic sites on the 2H-pyran-2-one ring are the carbon atoms at positions 2, 4, and 6. researchgate.netumich.edu Nucleophiles can attack these positions, leading to a variety of addition and ring-opening reactions. researchgate.net

Conversely, the 2H-pyran-2-one system can also act as a nucleophile, particularly at the C-5 position. researchgate.net The electron density at this position allows it to react with various electrophiles. This dual reactivity allows for the construction of a wide range of heterocyclic compounds. researchgate.netresearchgate.net The polarization of the 2H-pyran-2-one diene system, however, is generally weak, which can result in low regioselectivity in some reactions. chim.it

Reactivity Profile of the Nitrophenyl Substituent and Its Influence on the Pyranone Core

The 3-nitrophenyl substituent significantly influences the reactivity of the 6-(3-nitrophenyl)-2H-pyran-2-one molecule. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. chim.it This deactivation also impacts the pyranone core, potentially increasing its susceptibility to nucleophilic attack by further withdrawing electron density from the ring system.

Nitro Group Transformations and Reductions

The nitro group on the phenyl ring is a key functional handle that can be transformed into various other functional groups, most notably through reduction to an amino group. This transformation dramatically alters the electronic properties of the substituent, converting it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This change in electronic nature, in turn, modifies the reactivity of the entire molecule.

Several methods are available for the reduction of aromatic nitro groups to amines, including: masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas is a common and efficient method. wikipedia.orgcommonorganicchemistry.com

Metal and Acid: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Reagents like sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride can also effectively reduce nitro groups. wikipedia.org Lithium aluminum hydride (LiAlH4), while a powerful reducing agent, is generally not used for the reduction of aromatic nitro compounds to amines as it tends to form azo compounds. masterorganicchemistry.comwikipedia.org

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure selective reduction of the nitro group. commonorganicchemistry.com For instance, sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The reduction of the nitro group to a hydroxylamine (B1172632) is another important transformation, which can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or Raney nickel with hydrazine (B178648) at low temperatures. wikipedia.org

Aromatic Ring Functionalization and Derivatization

The presence of the nitro group directs further electrophilic substitution on the phenyl ring to the meta position relative to the nitro group. However, due to the strong deactivating nature of the nitro group, these reactions generally require harsh conditions.

A more versatile approach to functionalizing the aromatic ring is through the transformation of the nitro group. Once reduced to an amine, the resulting amino group strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This allows for a wide range of functionalization reactions, including halogenation, nitration, and sulfonation, under milder conditions. The amino group itself can also be diazotized and subsequently replaced by a variety of other functional groups, further expanding the synthetic utility of the molecule.

Rearrangement Reactions and Tautomerism within the this compound Framework

2H-pyran-2-one and its derivatives can undergo various rearrangement reactions. researchgate.net These rearrangements often involve the opening of the pyran ring upon treatment with nucleophilic reagents like amines, hydrazines, or hydroxylamine, leading to the formation of different heterocyclic systems. researchgate.net For example, photochemical irradiation of 4H-pyran-4-ones can lead to their rearrangement into isomeric 2H-pyran-2-ones. rsc.org Additionally, sigmatropic rearrangements, such as 1,5-sigmatropic hydrogen shifts, have been observed in 2-pyrones. acs.org

Tautomerism, the interconversion of structural isomers, is a relevant concept for the 2H-pyran-2-one framework, although the specific tautomeric equilibria for this compound are not extensively detailed in the provided context. In general, heterocyclic compounds can exist in different tautomeric forms, and this equilibrium can be influenced by factors such as substituents and the solvent. acs.orgresearchgate.netnih.gov For instance, 2-hydroxypyridine (B17775) exists in equilibrium with its 2-pyridone tautomer, and the position of this equilibrium is affected by the solvent and substituents. researchgate.netyoutube.com The presence of the nitrophenyl group could influence the tautomeric preferences of the pyranone ring in this compound.

Cycloaddition Reactions of this compound

2H-pyran-2-ones are well-known to participate in cycloaddition reactions, particularly [4+2] cycloadditions or Diels-Alder reactions. researchgate.netrsc.orgrsc.org In these reactions, the 2H-pyran-2-one ring can act as the diene component. researchgate.netrsc.org

Diels-Alder Reactions as a Diene or Dienophile

In Diels-Alder reactions, 2H-pyran-2-ones typically function as the diene, reacting with a variety of dienophiles. researchgate.netrsc.org The reactivity of the 2H-pyran-2-one as a diene is influenced by the substituents on the ring. chim.itrsc.orgrsc.org Electron-donating groups on the pyranone ring generally enhance its reactivity towards electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. chim.it Conversely, electron-withdrawing groups on the pyranone can favor inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. researchgate.net

The 3-nitrophenyl group at the 6-position of this compound is electron-withdrawing. This would suggest that the molecule might be a suitable diene for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Computational studies have shown that in reactions with certain dienophiles, 2H-pyran-2-ones can act as electrophiles. researchgate.net

The initial cycloadducts formed in Diels-Alder reactions of 2H-pyran-2-ones often undergo a subsequent elimination of carbon dioxide to form aromatic products. chim.it For example, the reaction of 2H-pyran-2-ones with alkynes yields substituted aniline (B41778) derivatives after the elimination of CO2 from the initial bicyclic adduct. rsc.orgrsc.org

While 2H-pyran-2-ones predominantly act as dienes, the possibility of them acting as dienophiles is less common but has been observed in specific contexts, such as in reactions with highly reactive dienes. nih.gov However, the primary role of the 2H-pyran-2-one system in Diels-Alder reactions is that of a 4π-electron component. masterorganicchemistry.com

Table of Reaction Types and Key Features

| Reaction Type | Role of 2H-Pyran-2-one | Key Features and Influencing Factors |

| Nucleophilic Attack | Electrophile (at C2, C4, C6) | Presence of electron-withdrawing groups enhances reactivity. Can lead to ring-opening. researchgate.netumich.edu |

| Electrophilic Attack | Nucleophile (at C5) | Electron density at C5 allows reaction with electrophiles. researchgate.net |

| Nitro Group Reduction | N/A | Can be reduced to an amine using various methods (catalytic hydrogenation, metal/acid). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com |

| Aromatic Substitution | N/A | Nitro group is meta-directing and deactivating. The corresponding amino group is ortho-, para-directing and activating. |

| Rearrangements | Substrate | Can undergo photochemical rearrangements and sigmatropic shifts. Ring-opening with nucleophiles. researchgate.netrsc.orgacs.org |

| Diels-Alder Cycloaddition | Diene | Reacts with dienophiles. Substituents influence reactivity and electron demand. Often followed by CO2 elimination. chim.itresearchgate.netrsc.orgrsc.org |

Other Pericyclic Reactions and Their Mechanisms

Beyond its role as a diene in [4+2] cycloadditions, the 2H-pyran-2-one scaffold, and by extension this compound, is capable of engaging in other pericyclic reactions, primarily driven by photochemical activation or thermal induction. These reactions include electrocyclic ring-opening and subsequent rearrangements, as well as sigmatropic shifts.

Electrocyclic Ring-Opening:

Under photochemical conditions, 2H-pyran-2-ones can undergo a conrotatory 4π-electrocyclic ring-opening to form a transient vinylketene intermediate. This process involves the cleavage of the C-O bond and the formation of a new π-bond. For this compound, this would lead to the formation of a highly reactive ketene (B1206846) with a nitrophenyl-substituted butadiene backbone. The stereochemistry of this ring-opening is governed by the Woodward-Hoffmann rules for photochemical reactions involving 4π-electron systems. The subsequent fate of the vinylketene is highly dependent on the reaction conditions and the presence of other reagents. It can undergo intramolecular cyclization to form different products or be trapped by nucleophiles.

Photochemical Valence Isomerization:

Another significant photochemical transformation of 2-pyrones is their valence isomerization to a bicyclic lactone, specifically a 2-oxabicyclo[2.2.0]hex-5-en-3-one derivative. This reaction is a formal [2+2] cycloaddition between the C3-C4 and C5-C6 double bonds of the pyran-2-one ring. The presence of the 3-nitrophenyl group at C-6 is expected to influence the efficiency and regioselectivity of this intramolecular cycloaddition. The electron-withdrawing nature of this substituent can affect the energy levels of the molecular orbitals involved in the photochemical excitation and subsequent bond formation.

Sigmatropic Rearrangements:

Sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system, are also plausible for 2H-pyran-2-one derivatives, particularly in their open-chain vinylketene form. For instance, a nsf.govlibretexts.org-hydride shift could occur in the vinylketene intermediate, leading to a more stable conjugated system before subsequent reactions take place. While less common for the intact pyran-2-one ring, the possibility of thermally or photochemically induced sigmatropic rearrangements should be considered, especially in complex reaction cascades. The specific substitution pattern of this compound would influence the feasibility and pathway of such rearrangements.

| Pericyclic Reaction Type | Conditions | Key Intermediate/Product | Influence of 6-(3-nitrophenyl) Group |

| Electrocyclic Ring-Opening | Photochemical (hν) | Vinylketene | The electron-withdrawing nitro group can influence the stability and subsequent reactivity of the vinylketene intermediate. |

| Photochemical Valence Isomerization | Photochemical (hν) | 2-Oxabicyclo[2.2.0]hex-5-en-3-one | The substituent may affect the quantum yield and regioselectivity of the intramolecular [2+2] cycloaddition. |

| Sigmatropic Rearrangement | Thermal (Δ) or Photochemical (hν) | Rearranged pyran-2-one or open-chain isomer | Electronic effects can alter the activation energy and preferred pathway for the migration of a σ-bond. |

Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations of this compound

The selectivity of synthetic transformations involving this compound is a critical aspect, determining the outcome and efficiency of a given reaction. The presence of multiple reactive sites and the potential for various reaction pathways necessitate a careful consideration of chemo-, regio-, and stereoselectivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary reactive sites include the diene system of the pyran-2-one ring, the ester functionality (lactone), and the nitro group on the phenyl ring.

Pericyclic vs. Nucleophilic Addition: In reactions with reagents that can act as both dienophiles and nucleophiles, the electron-deficient nature of the pyran-2-one ring, further enhanced by the 3-nitrophenyl group, can favor Diels-Alder cycloaddition over Michael-type nucleophilic addition at the C-4 position. However, under different conditions (e.g., with strong, soft nucleophiles), nucleophilic attack can become the dominant pathway.

Reactions at the Nitro Group: The nitro group itself can be a site for chemical modification, such as reduction to an amino group. The choice of reducing agent and reaction conditions is crucial to achieve selective reduction of the nitro group without affecting the pyran-2-one ring. For instance, catalytic hydrogenation with a suitable catalyst might selectively reduce the nitro group while preserving the heterocyclic core.

Regioselectivity:

Regioselectivity concerns the preference for bond formation at one position over another. In the context of this compound, this is particularly relevant in cycloaddition reactions and nucleophilic additions.

Cycloaddition Reactions: In Diels-Alder reactions with unsymmetrical dienophiles, the 6-(3-nitrophenyl) group exerts a significant directing effect. As an electron-withdrawing substituent, it deactivates the diene system, but it also influences the coefficients of the frontier molecular orbitals (HOMO and LUMO). This electronic bias generally leads to a preferred regiochemical outcome, often favoring the "para" or "ortho" adducts depending on the electronic nature of the dienophile.

Nucleophilic Attack: Nucleophilic attack on the pyran-2-one ring typically occurs at the electrophilic C-2, C-4, or C-6 positions. The 3-nitrophenyl group at C-6 enhances the electrophilicity of this position, making it a likely target for nucleophilic attack, which can lead to ring-opening or substitution reactions. The regioselectivity of such attacks will be governed by a combination of electronic and steric factors.

Stereoselectivity:

Stereoselectivity describes the preferential formation of one stereoisomer over another. For this compound, stereochemical control is important in reactions that create new chiral centers.

Diastereoselectivity in Cycloadditions: In Diels-Alder reactions, the approach of the dienophile to the diene can occur from two different faces, leading to endo or exo products. The facial selectivity is influenced by secondary orbital interactions and steric hindrance. The bulky 6-(3-nitrophenyl) group can be expected to direct the dienophile to the less hindered face of the pyran-2-one ring, leading to a high degree of diastereoselectivity.

Enantioselectivity: To achieve enantioselectivity in reactions involving the achiral this compound, the use of chiral catalysts or reagents is necessary. For example, asymmetric Diels-Alder reactions can be facilitated by chiral Lewis acids, which coordinate to the pyran-2-one or the dienophile, creating a chiral environment that favors the formation of one enantiomer over the other.

| Selectivity Type | Influencing Factors | Predicted Outcome for this compound |

| Chemoselectivity | Electronic nature of reagents, reaction conditions | Pericyclic reactions may be favored over nucleophilic additions with suitable dienophiles. Selective reduction of the nitro group is achievable with specific reagents. |

| Regioselectivity | Electronic effects of the 3-nitrophenyl group, nature of the attacking reagent | In Diels-Alder reactions, a high degree of regioselectivity is expected with unsymmetrical dienophiles. Nucleophilic attack is likely directed towards the C-6 position. |

| Stereoselectivity | Steric hindrance from the 3-nitrophenyl group, secondary orbital interactions, use of chiral catalysts | High diastereoselectivity (endo/exo) in cycloadditions is anticipated. Enantioselective transformations require the use of chiral auxiliaries or catalysts. |

Advanced Spectroscopic and Structural Characterization of 6 3 Nitrophenyl 2h Pyran 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific NMR data for 6-(3-nitrophenyl)-2H-pyran-2-one is not readily found, analysis of related structures provides expected chemical shift regions.

For instance, in a study on the synthesis of various 2H-pyranones, the compound 6-(3-methoxyphenyl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile was characterized. acs.org The protons on the phenyl ring of this analogue appeared in the range of δ 7.02–7.38 ppm, and the pyranone proton was observed at δ 6.45 ppm. acs.org For this compound, the protons of the 3-nitrophenyl group would be expected in a similar aromatic region, likely with some downfield shifting due to the electron-withdrawing nature of the nitro group. The protons on the pyran-2-one ring would also exhibit characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~6.2 - 6.5 | d |

| H-4 | ~7.4 - 7.7 | dd |

| H-5 | ~6.8 - 7.1 | d |

| Phenyl H | ~7.6 - 8.5 | m |

Note: This table is predictive and based on general values for similar structures. Actual experimental data is required for confirmation.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to establish the connectivity within the pyran-2-one ring and the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a clear map of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connection between the pyran-2-one ring and the 3-nitrophenyl substituent, as well as for assigning quaternary carbons.

While the principles of these techniques are well-established, specific COSY, HSQC, or HMBC spectra for this compound are not available in the reviewed literature.

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of crystalline materials. It can provide information on molecular conformation, packing, and the presence of different polymorphic forms. As no crystallographic data for this compound has been reported, there is consequently no solid-state NMR analysis available for this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of a molecule, which allows for the determination of its elemental composition. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis.

While a specific HRMS spectrum for this compound was not found, the expected molecular ion peak [M]+ or protonated molecule [M+H]+ would correspond to the exact mass of C₁₁H₇NO₄.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the nitro group (NO₂)

Cleavage of the bond between the pyran-2-one ring and the nitrophenyl group.

Decarbonylation (loss of CO) from the pyran-2-one ring.

Retro-Diels-Alder fragmentation of the pyran-2-one ring.

A detailed analysis of these fragmentation pathways would require experimental MS/MS data, which is not currently available.

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, no crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in the scientific literature.

Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

In the absence of a crystal structure for the title compound, we can infer potential intermolecular interactions from related structures. For example, the crystal structure of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate reveals a flattened-boat conformation for the pyran ring. iucr.org In this related molecule, intermolecular N—H···N and N—H···O hydrogen bonds are significant in the crystal packing. iucr.org Another related compound, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate , also exhibits N−H···N and N−H···O hydrogen bonds, as well as C−H···π interactions.

For this compound, one would anticipate that intermolecular interactions such as C—H···O hydrogen bonds involving the carbonyl and nitro groups, as well as π-π stacking interactions between the aromatic rings, would play a crucial role in the crystal packing. However, without experimental crystallographic data, any discussion of the crystal packing and intermolecular interactions remains speculative.

Conformational Analysis in the Solid State

The molecule consists of a planar 2H-pyran-2-one ring linked to a 3-nitrophenyl group at the 6-position. The planarity of the pyranone ring is a common feature among its derivatives. iucr.org A key conformational parameter is the dihedral angle between the plane of the pyran-2-one ring and the phenyl ring. In related structures, such as 5,6-dimethyl-4-phenyl-2H-pyran-2-one, this dihedral angle has been reported to be 57.55(9)°. iucr.org For this compound, this angle will be influenced by the steric hindrance and electronic repulsion between the atoms of the two rings, as well as the potential for intermolecular packing forces.

Table 1: Expected Conformational Parameters for this compound

| Parameter | Expected Value/Characteristic | Basis of Expectation |

| Pyran-2-one Ring Geometry | Planar | General feature of 2H-pyran-2-one derivatives iucr.org |

| Phenyl Ring Geometry | Planar | Inherent aromaticity |

| Inter-ring Dihedral Angle | Significant twist from coplanarity | Steric hindrance and electronic effects, similar to related compounds iucr.org |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking, dipole-dipole interactions | Presence of nitro group and aromatic rings iucr.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Tautomeric Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for probing the molecular structure of this compound. The vibrational spectrum is expected to be complex, with characteristic bands arising from the pyran-2-one ring, the nitrophenyl group, and the coupling between these moieties.

The 2H-pyran-2-one ring exhibits several characteristic vibrational modes. The lactone carbonyl (C=O) stretching vibration is typically a strong band in the IR spectrum, expected in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the pyranone ring are expected to appear in the 1550-1650 cm⁻¹ range. The C-O-C stretching vibrations of the lactone ring usually give rise to bands in the 1200-1300 cm⁻¹ region.

The 3-nitrophenyl group introduces several distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to be observed as strong bands in the IR spectrum, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aromatic C=C stretching bands will be in the 1400-1600 cm⁻¹ region, potentially overlapping with the pyranone ring vibrations.

Tautomerism in 2H-pyran-2-ones is a possibility, though for the parent compound and its simple derivatives, the lactone form is generally the most stable. In cases where tautomerism is significant, such as in hydroxy-substituted pyranones, vibrational spectroscopy can be instrumental in identifying the different tautomeric forms present in the sample. scifiniti.com For this compound, significant tautomerism is not expected.

DFT calculations are invaluable for assigning the experimental vibrational bands to specific normal modes of the molecule. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated and compared with the experimental IR and Raman data, allowing for a detailed and accurate assignment of the observed bands. researchgate.netscifiniti.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Lactone C=O | Stretching | 1700 - 1750 | Strong |

| Aromatic/Pyranone C=C | Stretching | 1400 - 1650 | Medium to Strong |

| Nitro NO₂ | Asymmetric Stretching | ~1530 | Strong |

| Nitro NO₂ | Symmetric Stretching | ~1350 | Strong |

| Lactone C-O-C | Stretching | 1200 - 1300 | Medium |

| C-N | Stretching | 800 - 900 | Medium |

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption spectrum (UV-Vis) of this compound is expected to be characterized by intense absorption bands in the ultraviolet and possibly the near-visible region, arising from π→π* and n→π* electronic transitions within the conjugated system. The chromophore consists of the 2H-pyran-2-one ring in conjugation with the nitrophenyl group.

The 2H-pyran-2-one itself is a chromophore, and the attachment of the nitrophenyl group at the 6-position extends the conjugation, leading to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyranone. The UV-Vis spectrum is anticipated to show contributions from both the pyranone and the nitrophenyl moieties.

The π→π* transitions, which are typically of high intensity (large molar absorptivity, ε), will likely dominate the spectrum. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital, are generally of lower intensity and may appear as shoulders on the main absorption bands or be obscured by them.

The nitro group, being a strong electron-withdrawing group, will significantly influence the electronic structure and the energies of the molecular orbitals. This can lead to the appearance of charge-transfer bands in the spectrum. The photophysical properties, such as fluorescence and phosphorescence, will depend on the nature of the lowest excited state and the efficiency of intersystem crossing. The presence of the nitro group often quenches fluorescence and promotes intersystem crossing to the triplet state.

Computational studies, particularly Time-Dependent DFT (TD-DFT), can be employed to predict the electronic absorption spectrum, including the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*), providing a theoretical basis for the interpretation of the experimental UV-Vis spectrum.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region | Expected Intensity |

| π→π | Promotion of a π electron to a π orbital | Ultraviolet (200-400 nm) | High (large ε) |

| n→π | Promotion of a non-bonding electron to a π orbital | Near-UV or Visible (may be obscured) | Low (small ε) |

| Charge Transfer | Electron transfer from the pyranone ring to the nitrophenyl group | Ultraviolet or near-Visible | Medium to High |

Computational and Theoretical Investigations of 6 3 Nitrophenyl 2h Pyran 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively used to predict the properties of chemical compounds, including 6-(3-nitrophenyl)-2H-pyran-2-one and its analogs. mdpi.comsemanticscholar.orgnih.gov

For pyran-2-one derivatives, DFT calculations are typically performed using a combination of exchange-correlation functionals like B3LYP and CAM-B3LYP, along with basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p). mdpi.comsemanticscholar.org The B3LYP functional with the 6-31G(d,p) basis set is commonly employed for geometry optimization, followed by vibrational analysis to confirm that the structure corresponds to a true energy minimum. mdpi.comsemanticscholar.org

Molecular Geometry Optimization and Conformer Analysis

Molecular geometry optimization is a critical first step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. pennylane.aiarxiv.org This process minimizes the total energy of the molecule with respect to the positions of its nuclei. pennylane.ai For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformer.

The optimization is typically carried out using DFT methods, such as B3LYP/6-31G(d,p). mdpi.comsemanticscholar.org The resulting optimized geometry represents the molecule's most probable structure in the gas phase. Vibrational frequency calculations are then performed to ensure that the optimized structure is a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.comsemanticscholar.org

While specific optimized geometric parameters for this compound are not detailed in the provided results, studies on similar pyran derivatives confirm this standard computational approach. For instance, in a study of other 2H-pyran-2-one analogues, the B3LYP/6-31G(d,p) level of theory was used for geometric optimizations, which were confirmed to be true ground states by vibrational analysis. mdpi.com

Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For a related pyran derivative, (E)-3-[1-(2-hydroxyphenylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO and LUMO energies to be -6.12 eV and -1.58 eV, respectively, resulting in an energy gap of 4.54 eV. nih.gov The HOMO was found to be localized over the entire molecule, indicating the regions that can act as electron donors, while the LUMO, acting as an electron acceptor, was similarly distributed. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for structure validation. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are obtained from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. mdpi.comsemanticscholar.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. mdpi.com These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure. While specific calculated spectroscopic data for this compound are not available in the search results, the methodologies are well-established for related heterocyclic compounds. nih.govmdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. mdpi.com For pyran-2-one derivatives, this can involve studying their synthesis, rearrangement reactions, or interactions with other molecules. researchgate.netnih.gov

For example, the reaction of 2H-furo[3,2-b]pyran-2-ones with various nucleophiles has been shown to depend on the nature of the attacking reagent, leading to either condensation or recyclization through different pathways. nih.gov DFT calculations can map out the potential energy surface for such reactions, identifying the most favorable pathways by calculating the activation energies associated with different transition states. mdpi.com Although specific studies on the reaction mechanisms involving this compound were not found, the general approach would involve modeling its formation or subsequent transformations to understand its chemical behavior and stability. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules. mdpi.comuantwerpen.be These simulations solve Newton's equations of motion for a system of atoms and molecules, offering a detailed view of molecular motion.

For a series of 2H-pyran-2-one analogues, MD simulations were performed for 10 nanoseconds at a temperature of 300 K and normal pressure to study their behavior in a solvent, which was modeled using a simple point charge (SPC) model for water. mdpi.com Such simulations can reveal how the solvent affects the molecule's conformation and stability. For instance, MD studies on other complex heterocyclic systems have been used to examine the stability of protein-ligand complexes, showing how the ligand remains bound and stable within an enzyme's active site over the simulation period. nih.govnih.gov

These simulations are crucial for understanding how this compound might behave in a biological or solution-phase environment, providing insights into its solubility and intermolecular interactions. mdpi.comamrita.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. conicet.gov.arresearchgate.net These models establish a mathematical relationship between a set of molecular descriptors and the observed activity or property. researchgate.net

Molecular descriptors, which can be calculated using computational methods like DFT, quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.netnih.gov QSAR/QSPR models are widely used in drug discovery and environmental science to screen compounds, predict their properties, and guide the design of new molecules with desired characteristics. conicet.gov.armdpi.com

While no specific QSAR/QSPR studies focusing on this compound were identified, it is a suitable candidate for such analysis. By including it in a dataset of related pyran derivatives with known properties, a QSAR/QSPR model could be developed to predict its biological activity or other properties based on its calculated theoretical descriptors. nih.gov

In Silico Screening and Virtual Ligand Design Principles

In the realm of modern drug discovery and materials science, in silico screening and virtual ligand design have emerged as indispensable tools. These computational methodologies allow for the high-throughput evaluation of chemical compounds and the rational design of novel molecules with desired properties, significantly reducing the time and cost associated with experimental research. For the compound this compound, these principles are applied to understand its structural and electronic characteristics, which are foundational to its potential interactions and applications. This section will focus on the structural parameters that are pivotal in the computational assessment of this specific molecule, rather than its biological effects.

Structural Parameter Analysis

The initial step in any in silico investigation is the thorough analysis of the compound's structural parameters. For this compound, this involves a detailed examination of its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These parameters are typically determined through geometry optimization using quantum chemical methods, such as Density Functional Theory (DFT). The optimized structure provides a low-energy conformation that is crucial for subsequent analyses like molecular docking and dynamics simulations.

Pharmacophore Modeling and Feature Identification

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a vital tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the nitro group oxygens, suggesting these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the aromatic ring. Computational analysis of 2H-pyran-2-one analogues has previously identified the nitrogen atom and benzene (B151609) rings as significant molecular sites based on MEP surfaces. mdpi.comamrita.edu

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability. For this compound, the distribution of HOMO and LUMO across the molecule would reveal the most probable sites for charge transfer interactions. In similar nitro-containing aromatic compounds, the LUMO is often localized on the nitro group, indicating its strong electron-withdrawing nature.

Drug-Likeness and ADMET Prediction

While the focus here is on structural parameters, it is pertinent to mention the principles of "drug-likeness" and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as these are heavily reliant on structural and physicochemical parameters. Rules such as Lipinski's Rule of Five are used to evaluate the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico ADMET prediction is a critical step in early-stage drug discovery, and various computational models are available to estimate these properties based on the molecule's structure. researchgate.net For instance, the solubility and permeability of this compound would be predicted based on its structural features.

Data Tables for Computational Investigations

The following tables provide hypothetical yet representative data that would be generated during a computational investigation of this compound, based on findings for structurally related molecules.

Table 1: Calculated Structural Parameters for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₇NO₄ |

| Molecular Weight | 217.18 g/mol |

| Dihedral Angle (Pyranone-Phenyl) | 35.4° |

| C=O Bond Length (Pyranone) | 1.21 Å |

| N-O Bond Length (Nitro) | 1.23 Å |

Table 2: Quantum Chemical Descriptors

| Descriptor | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

| Dipole Moment | 4.5 D |

| Molecular Electrostatic Potential (Min) | -0.05 a.u. |

| Molecular Electrostatic Potential (Max) | 0.08 a.u. |

Table 3: Predicted Physicochemical Properties (Lipinski's Rule of Five Analysis)

| Property | Predicted Value | Lipinski's Rule | Compliance |

| Molecular Weight | 217.18 | ≤ 500 | Yes |

| logP | 2.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

Applications of 6 3 Nitrophenyl 2h Pyran 2 One in Organic Synthesis and Materials Science

6-(3-nitrophenyl)-2H-pyran-2-one as a Versatile Building Block in Complex Molecule Synthesis

The 2H-pyran-2-one scaffold is a well-established and valuable building block in organic synthesis, serving as a precursor for a multitude of heterocyclic and carbocyclic systems. pleiades.onlineresearchgate.net The reactivity of the pyran-2-one ring, characterized by multiple electrophilic sites, allows for a variety of chemical transformations. clockss.org The introduction of a 3-nitrophenyl substituent at the 6-position further influences the electronic properties of the pyranone ring, enhancing its utility in the construction of complex molecular architectures.

Precursor to Other Heterocyclic Systems (e.g., nitrogen-containing heterocycles)

The 2H-pyran-2-one ring is susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form new heterocyclic structures. clockss.org This reactivity is particularly useful for the synthesis of nitrogen-containing heterocycles. For instance, the reaction of 2H-pyran-2-ones with various nitrogen nucleophiles can yield pyridines, pyridazines, and other nitrogenous systems. clockss.org

While specific studies on this compound as a precursor are not extensively detailed in the available literature, the reactivity of analogous 6-aryl-2H-pyran-2-ones provides strong evidence for its potential in this area. For example, the reaction of 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one with ammonium (B1175870) hydroxide (B78521) results in the formation of the corresponding 3-benzoyl-4-hydroxy-6-phenylpyridin-2(1H)-one, demonstrating a straightforward conversion of the pyran-2-one core into a pyridin-2-one. pleiades.onlineresearchgate.net This type of transformation is initiated by the nucleophilic attack of ammonia (B1221849) at the C6 position of the pyran-2-one ring, followed by ring opening and subsequent cyclization.

Furthermore, reactions of 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-ones with nitrogen-containing reagents like imidazoliden-2-ylidene nitromethane (B149229) have been shown to produce more complex heterocyclic systems such as imidazo[1,2-a]pyridines. clockss.org Given these precedents, it is highly probable that this compound can be similarly employed to generate a diverse range of nitrogen-containing heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Derived from 6-Aryl-2H-pyran-2-one Precursors

| 6-Aryl-2H-pyran-2-one Precursor | Reagent | Resulting Heterocyclic System |

| 3-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one | Ammonium Hydroxide | 3-Benzoyl-4-hydroxy-6-phenylpyridin-2(1H)-one |

| 6-Aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-one | Imidazoliden-2-ylidene nitromethane | Imidazo[1,2-a]pyridines |

Role in Multi-component Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, offering significant advantages in terms of atom economy and operational simplicity. nih.govrroij.com While the direct use of this compound as a substrate in MCRs is not prominently documented, the synthesis of pyran derivatives through MCRs is a well-established field. researchgate.netresearchgate.net These reactions typically involve the condensation of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. rroij.com

The potential for this compound to participate in MCRs likely lies in its functional groups. The activated double bonds within the pyran-2-one ring could potentially act as Michael acceptors, or the entire ring system could serve as a platform for annulation reactions in the presence of suitable reaction partners. Further research is needed to explore the viability of this compound as a building block in novel multicomponent strategies to expand molecular diversity.

Cycloaddition Reactions of this compound for Carbocyclic and Heterocyclic Products

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. nih.gov 2H-Pyran-2-ones can function as dienes in [4+2] cycloaddition reactions, reacting with various dienophiles to yield bicyclic lactones. nih.govrsc.orghkbu.edu.hk These cycloadducts can then be further transformed into a range of carbocyclic and heterocyclic products. The aromatic character of 2-pyrones can make them reluctant dienes, but the reaction is often facilitated by the use of electron-deficient dienophiles. nih.gov

The presence of a nitrophenyl group, as in this compound, can influence the electronic properties of the diene system and thus its reactivity in cycloaddition reactions. A study on the Diels-Alder reaction of a related compound, 3-(2-nitrophenyl)-5-bromo-α-pyrone, with silyl (B83357) vinyl ether demonstrated the feasibility of using nitrophenyl-substituted pyrones in such transformations to build complex molecular scaffolds. nih.gov The resulting cycloadduct served as a key intermediate in the synthesis of an indole (B1671886) ester derivative. nih.gov This suggests that this compound could similarly participate in Diels-Alder reactions to produce highly functionalized carbocyclic and heterocyclic structures.

Development of Novel Ligands and Catalysts Incorporating the Pyran-2-one Framework

The pyran-2-one scaffold, with its oxygen atoms and potential for further functionalization, can act as a ligand for metal ions. The coordination of metal ions to pyran-2-one derivatives can lead to the formation of novel metal complexes with potential applications in catalysis and materials science.

A notable example is the synthesis of metal complexes using a 6-phenyl-2H-pyran-2-one derivative. Specifically, 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one has been shown to act as a bidentate ligand, coordinating with Cu(II), Co(II), Ni(II), and Zn(II) ions. pleiades.onlineresearchgate.net The study revealed different coordination geometries for the resulting complexes, including a binuclear structure with square-planar geometry for the Cu(II) complex and tetrahedral or octahedral geometries for the others. pleiades.onlineresearchgate.net This demonstrates the capacity of the 6-aryl-pyran-2-one framework to form stable metal complexes. Given the structural similarity, this compound could also be explored as a ligand for the development of new catalysts with tailored electronic and steric properties.

Table 2: Metal Complexes of a 6-Phenyl-2H-pyran-2-one Derivative

| Metal Ion | Ligand | Resulting Complex Geometry |

| Cu(II) | 3-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one | Binuclear, Square-planar |

| Co(II) | 3-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one | Octahedral |

| Ni(II) | 3-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one | Tetrahedral |

| Zn(II) | 3-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one | Tetrahedral |

Potential in Polymer and Advanced Materials Chemistry (e.g., functional monomers, optical materials)

The unique structural and electronic features of this compound suggest its potential for applications in polymer and materials chemistry. The pyran-2-one ring itself can be a component of larger polymeric structures, and the nitrophenyl group can impart specific optical or electronic properties.

While direct polymerization of this compound is not widely reported, the polymerization of related cyclic esters, such as 6-aryl-ε-caprolactones, has been achieved. rsc.org This indicates that with appropriate synthetic modifications, pyran-2-one derivatives could serve as functional monomers.

The presence of the nitrophenyl group is particularly interesting for the development of optical materials. Molecules containing donor and acceptor groups connected by a π-conjugated system, often referred to as push-pull systems, can exhibit significant nonlinear optical (NLO) properties. nih.gov The 3-nitrophenyl group acts as an electron acceptor. If a suitable electron-donating group were to be incorporated into the pyran-2-one structure, the resulting molecule could exhibit NLO behavior, which is valuable for applications in optoelectronics and photonics. nih.gov The investigation of push-pull tetrazoles containing a p-nitrophenyl group has demonstrated strong NLO activity, supporting the potential of nitrophenyl-substituted heterocycles in this field. nih.gov

Mechanistic Studies of Biological Interactions of 6 3 Nitrophenyl 2h Pyran 2 One Derivatives Excluding Clinical Data

Molecular Docking and Binding Affinity Predictions with Potential Protein Targets

Molecular docking simulations have been instrumental in identifying and characterizing the interactions between pyran-2-one derivatives and potential protein targets at a molecular level. These computational studies predict the binding modes and affinities of ligands within the active sites of proteins, offering insights into their inhibitory or modulatory mechanisms.

One of the primary targets identified for pyran-2-one derivatives is the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. nih.govnih.gov Molecular modeling of a series of 3,4,6-triphenylpyran-2-one derivatives has elucidated their binding within the COX-2 active site. For the highly potent and selective COX-2 inhibitor, 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one, docking studies indicated that the p-methoxy (p-OMe) substituent on the C-6 phenyl ring is crucial. nih.gov This group interacts with several amino acid residues, including Isoleucine (Ile)345, Valine (Val)349, Leucine (Leu)359, Leu531, and Methionine (Met)535. nih.gov This interaction is believed to properly orient the C-3 p-SO2Me-phenyl ring within the COX-2 secondary pocket, facilitating strong interactions with Glutamine (Gln)192, Arginine (Arg)513, and Phenylalanine (Phe)518. nih.gov

In a different context, a high-throughput screening (HTS) campaign led to the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (ML221), a compound containing both a pyranone core and a nitrophenyl group, as a functional antagonist of the apelin (APJ) receptor. nih.gov While specific docking poses for ML221 were not detailed in the initial discovery, its identification through screening and subsequent structure-activity relationship (SAR) studies confirm its interaction with this G-protein coupled receptor (GPCR). nih.gov

Furthermore, docking studies on related pyrano[2,3-c]pyrazole derivatives have shown tight interactions with bacterial enzymes like DNA gyrase B and MurB, suggesting a potential mechanism for their antimicrobial activity. biointerfaceresearch.com Although these are fused heterocyclic systems, the pyran moiety is a core component, and the studies highlight the utility of docking in predicting potential antibacterial targets.

Table 1: Predicted Molecular Interactions of Pyran-2-one Derivatives with Protein Targets

| Compound/Derivative Class | Protein Target | Key Interacting Residues | Predicted Outcome |

|---|---|---|---|

| 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | COX-2 | Ile345, Val349, Leu359, Leu531, Met535 (with C-6 substituent); Gln192, Arg513, Phe518 (with C-3 substituent) nih.gov | Selective Inhibition nih.gov |

| 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) | Apelin (APJ) Receptor | Not specified | Functional Antagonism nih.gov |

Enzyme Inhibition Mechanisms at the Molecular Level (e.g., in vitro kinetic studies)

In vitro enzyme assays provide quantitative data on the inhibitory potency of compounds and can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Studies on 3,4,6-triphenylpyran-2-one derivatives have demonstrated potent and selective inhibition of the COX-2 isozyme over COX-1. nih.gov The lead compound, 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one, exhibited a COX-2 IC50 value of 0.02 µM, with a selectivity index (SI > 5000) far exceeding that of reference drugs like celecoxib (B62257) and rofecoxib. nih.gov This indicates a highly specific interaction with the COX-2 active site, consistent with the molecular docking predictions. The kinetic nature of this inhibition is suggested to be competitive, as the compound is designed to occupy the same binding site as the natural substrate. nih.govresearchgate.net

Another relevant study, while not on a nitrophenyl derivative, provides mechanistic insight into the action of 6-substituted pyran-2-ones. The compound 6-pentyl-2H-pyran-2-one (6PP), a metabolite from Trichoderma atroviride, was found to inhibit the fungus Cylindrocarpon destructans. nih.gov Integrated transcriptome and metabolome analysis identified the enoyl-CoA hydratase (ECHS1) as the hub gene and protein target for 6PP. It was shown that 6PP downregulates the expression of ECHS1 and also binds to the ECHS1 protein, thereby inhibiting its activity and inducing autophagy in the fungus. nih.gov This provides a clear example of a dual-action mechanism involving both gene expression modulation and direct protein inhibition by a 6-substituted-2H-pyran-2-one.

Table 2: In Vitro Enzyme Inhibition Data for Pyran-2-one Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2/COX-1) |

|---|---|---|---|

| 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | COX-2 | 0.02 nih.gov | >5000 nih.gov |

| 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | COX-1 | >100 nih.gov | N/A |

| 6-(4-methoxyphenyl)-4-(4-methanesulfonylphenyl)-3-phenylpyran-2-one | COX-2 | 0.45 nih.gov | 70 nih.gov |

| Celecoxib (Reference) | COX-2 | 0.07 nih.gov | 474 nih.gov |

Receptor Agonism/Antagonism Mechanisms (e.g., ligand-receptor interactions)

The interaction of pyran-2-one derivatives with cellular receptors is another key area of mechanistic investigation. These interactions can either mimic the natural ligand (agonism) or block its action (antagonism).

A significant finding in this area is the identification of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. nih.gov The apelin/APJ system is a critical regulator of cardiovascular homeostasis. ML221 was discovered through a high-throughput screen and was shown to inhibit apelin-stimulated receptor activity in cell-based assays. Importantly, it demonstrated over 37-fold selectivity for the APJ receptor compared to the structurally related angiotensin II type 1 (AT1) receptor. nih.gov Further screening against a panel of 29 other GPCRs showed no significant binding, confirming its specificity as an APJ receptor antagonist. nih.gov The mechanism is described as functional antagonism, meaning it opposes the physiological response induced by the agonist (apelin) at the receptor level.

While not pyran-2-ones, studies on 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives have identified them as antagonists of the P2Y12 receptor, which is involved in platelet aggregation. nih.govresearchgate.net This indicates that the broader class of six-membered heterocyclic compounds can be tailored to interact specifically with important receptor targets.

DNA/RNA Intercalation or Interaction Mechanisms

Based on available scientific literature, there is limited specific information regarding the direct intercalation or interaction of 6-(3-nitrophenyl)-2H-pyran-2-one or its close derivatives with DNA or RNA. While some complex heterocyclic systems or metal complexes are known to interact with nucleic acids, studies focusing on this mechanism for simple nitrophenyl-substituted pyranones are not prominent. mdpi.com Research on related fused pyran derivatives has focused on their interaction with DNA-associated enzymes like DNA gyrase, rather than direct binding to the DNA helix itself. biointerfaceresearch.com

Structure-Activity Relationships (SAR) from a Mechanistic and Theoretical Perspective

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by correlating chemical structure modifications with changes in biological activity.

For the 3,4,6-triphenylpyran-2-one series of COX-2 inhibitors, a clear SAR has been established. nih.gov

Substituent on the C-6 Phenyl Ring: Modification of the substituent at the para-position of the C-6 phenyl ring was critical for potency and selectivity. A methoxy (B1213986) (OMe) group, as seen in the most potent compound, was found to be optimal. nih.gov Molecular modeling suggests this group interacts with a specific sub-pocket in the COX-2 active site, ensuring the correct orientation of the rest of the molecule for maximal inhibitory effect. nih.gov

Position of the MeSO2 Pharmacophore: The placement of the methanesulfonyl (MeSO2) pharmacophore was crucial. When attached to the C-3 phenyl ring, the compound was a highly potent and selective COX-2 inhibitor. However, its regioisomer, with the MeSO2 group on the C-4 phenyl ring, was significantly less potent and selective. nih.gov